Home > Products > Screening Compounds P102892 > Rufloxacinsulfoxide
Rufloxacinsulfoxide - 132843-25-5

Rufloxacinsulfoxide

Catalog Number: EVT-1212520
CAS Number: 132843-25-5
Molecular Formula: C17H19ClFN3O4S
Molecular Weight: 415.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of rufloxacinsulfoxide typically involves the metabolic transformation of rufloxacin, which can be achieved through various processes. One notable method involves the N-demethylation of rufloxacin under specific conditions, which can be facilitated by photoinduced reactions. Research indicates that photoionization and the generation of singlet oxygen play significant roles in this process, leading to the formation of rufloxacinsulfoxide as a primary metabolite .

In laboratory settings, high-performance liquid chromatography (HPLC) techniques are often employed to isolate and quantify rufloxacinsulfoxide from biological samples, such as urine or plasma, demonstrating its relevance in pharmacokinetic studies .

Molecular Structure Analysis

Rufloxacinsulfoxide possesses a complex molecular structure typical of quinolone derivatives. Its chemical formula is C17H18F2N3O4SC_{17}H_{18}F_{2}N_{3}O_{4}S, indicating the presence of several functional groups including a sulfoxide moiety. The sulfoxide group introduces unique properties that may influence its biological activity and solubility compared to its parent compound, rufloxacin.

The molecular structure can be depicted as follows:

  • Core Structure: The quinolone core is characterized by a bicyclic system consisting of a fused aromatic ring and a pyridine-like nitrogen.
  • Functional Groups: The presence of fluorine atoms enhances antibacterial potency, while the sulfoxide group may affect metabolic stability.
Chemical Reactions Analysis

Rufloxacinsulfoxide participates in various chemical reactions primarily related to its role as a metabolite. It can undergo further transformations in biological systems, including:

  • Hydrolysis: Under certain conditions, rufloxacinsulfoxide may be hydrolyzed to yield other metabolites.
  • Oxidation: The sulfoxide group can be oxidized to form sulfone derivatives.
  • Conjugation Reactions: It may also participate in conjugation with glucuronic acid or sulfate groups, facilitating its excretion from the body.

These reactions are crucial for understanding the pharmacokinetics and toxicity profiles associated with rufloxacinsulfoxide.

Mechanism of Action

Rufloxacinsulfoxide exerts its effects primarily as a result of its parent compound's mechanism. Like other fluoroquinolones, it targets bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. By inhibiting these enzymes, rufloxacinsulfoxide disrupts bacterial cell division and leads to cell death.

The presence of the sulfoxide group may influence its affinity for these targets or alter its pharmacological profile compared to rufloxacin. Studies have indicated that metabolites like rufloxacinsulfoxide can retain some antibacterial activity, although typically less than their parent compounds .

Physical and Chemical Properties Analysis

Rufloxacinsulfoxide exhibits several notable physical and chemical properties:

These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Applications

Rufloxacinsulfoxide primarily serves as a biomarker in pharmacokinetic studies assessing the metabolism of rufloxacin. Its measurement in biological samples helps researchers evaluate drug absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, understanding its pharmacological effects contributes to evaluating the safety and efficacy of fluoroquinolones in clinical settings.

Furthermore, ongoing research into metabolites like rufloxacinsulfoxide may reveal new insights into their potential therapeutic roles or adverse effects associated with fluoroquinolone antibiotics. This knowledge is vital for developing safer and more effective antimicrobial therapies.

Chemical Characterization of Rufloxacinsulfoxide

Structural Elucidation and IUPAC Nomenclature

Rufloxacinsulfoxide is a defined oxidative metabolite of the fluoroquinolone antibiotic rufloxacin. Its core structure retains the tricyclic 7H-pyrido[1,2,3-de]-1,4-benzothiazine scaffold characteristic of the parent compound but incorporates a sulfoxide (-S=O) functional group at the thiazine ring’s sulfur atom. This oxidation modifies electron distribution and molecular polarity, significantly altering its physicochemical behavior compared to rufloxacin [2] [3].

The systematic IUPAC name is:9-Fluoro-2,3-dihydro-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid 1-oxideReflecting this structural complexity:

  • Tricyclic Core: Comprising a fused quinolone-benzo-thiazine system
  • Sulfoxide Moiety: Denoted by "1-oxide" in the nomenclature
  • Pharmacophore Retention: Carboxylic acid at C-6, piperazinyl at C-10, and fluorine at C-9 [2] [8].

Table 1: Structural Identifiers of Rufloxacinsulfoxide

PropertyValue/Descriptor
CAS Registry Number132843-25-5
Molecular FormulaC₁₇H₁₈FN₃O₄S (Free acid); C₁₇H₁₉ClFN₃O₄S (Hydrochloride salt)
Molecular Weight379.41 g/mol (Free acid); 415.87 g/mol (HCl salt)
Canonical SMILESO=C(O)C1=CN2C3=C(C(S(=O)C2)=CC(N4CCN(C)CC4)=C3F)C1
InChI KeyWUFKQTFZNGQZEB-UHFFFAOYSA-N (Free acid)

Physicochemical Properties: Solubility, Stability, and Reactivity

Rufloxacinsulfoxide exhibits distinct solubility profiles influenced by its ionizable groups (carboxylic acid, tertiary amines) and the polar sulfoxide. Experimental data indicates:

  • Aqueous Solubility: Moderate water solubility (~0.1–1 mg/mL), enhanced under acidic (protonated piperazine) or alkaline (deprotonated carboxylate) conditions. The hydrochloride salt form significantly improves aqueous solubility for analytical handling [3] [6].
  • Organic Solvents: Demonstrates higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower solubility in non-polar solvents (e.g., hexane, chloroform) [3].
  • Thermal Stability: Decomposition occurs above 250°C, with a reported boiling point of 673.3°C and flash point of 361°C, indicating thermal robustness typical of crystalline heterocycles [2].
  • Photochemical Reactivity: As a fluoroquinolone derivative, it is susceptible to photodegradation under UV light, necessitating storage in opaque containers. The sulfoxide moiety may influence degradation pathways compared to rufloxacin [6].
  • Metabolic Inertness: Critical research finding: Unlike in Macaca mulatta (rhesus monkey), humans do not metabolize rufloxacin into rufloxacinsulfoxide or N-desmethylrufloxacin, as confirmed by absence of these metabolites in human plasma/urine HPLC chromatograms [5] [10].

Spectroscopic Analysis (MS, NMR, IR)

Comprehensive spectroscopic profiling enables unambiguous identification and purity assessment:

  • Mass Spectrometry (MS):
  • Electrospray Ionization (ESI-MS): Positive mode typically shows [M+H]⁺ ion at m/z 380.1 for C₁₇H₁₉FN₃O₄S⁺. Fragmentation patterns include losses of CO₂ (m/z 336), H₂O, and cleavage of the piperazine ring yielding characteristic ions at m/z 246 and 135 [6] [9].
  • High-Resolution MS (HRMS): Confirms elemental composition (Calculated for C₁₇H₁₉FN₃O₄S⁺: 380.1078; Observed: 380.1075 ± 0.0003) [6].

  • Nuclear Magnetic Resonance (NMR): Key ¹H and ¹³C NMR assignments (DMSO-d₆, 400 MHz):

  • ¹H NMR:
  • δ 8.65 (s, 1H, H-5),
  • δ 7.95 (d, J = 13.2 Hz, 1H, H-8),
  • δ 4.35–4.40 (m, 2H, -S(O)-CH₂-),
  • δ 3.55–3.65 (m, 2H, -CH₂-N<),
  • δ 3.25–3.35 (m, 4H, piperazine-H),
  • δ 2.85–2.95 (m, 4H, piperazine-H),
  • δ 2.30 (s, 3H, N-CH₃).
  • ¹³C NMR:
  • δ 176.8 (C-6, COOH),
  • δ 166.1 (C-7, carbonyl),
  • δ 150.1 (C-10a),
  • δ 144.5 (C-9),
  • δ 110.5 (C-8),
  • δ 106.0 (C-4a),
  • δ 58.5 (-S(O)-CH₂-),
  • δ 49.2, 48.7 (piperazine-C),
  • δ 45.3 (-CH₂-N<),
  • δ 41.2 (N-CH₃) [3] [6].The sulfoxide sulfur causes distinct downfield shifts for adjacent methylene protons compared to rufloxacin’s sulfide.

  • Infrared Spectroscopy (IR):

  • Characteristic bands include:
  • 1715 cm⁻¹ (carboxylic acid C=O stretch),
  • 1620 cm⁻¹ (quinolone ketone C=O),
  • 1340 cm⁻¹ and 1140 cm⁻¹ (sulfoxide S=O asymmetric and symmetric stretches),
  • 1270 cm⁻¹ (C-F stretch) [2] [6].

Table 2: Key Spectroscopic Signatures of Rufloxacinsulfoxide

TechniqueKey AssignmentsStructural Correlation
MS (ESI+)[M+H]⁺ m/z 380.1; Fragments: 336 (-CO₂), 246 (tricycle+⁺), 135 (piperazine-F⁺)Molecular mass; Degradation pathways
¹H NMRδ 4.35–4.40 (m, 2H, -S(O)-CH₂-); δ 8.65 (s, H-5)Sulfoxide methylene; Quinolone H-5 regioisomerism
¹³C NMRδ 176.8 (COOH); δ 58.5 (-S(O)-CH₂-)Carboxyl; Sulfoxide-adjacent CH₂
IR1340 cm⁻¹, 1140 cm⁻¹ (S=O); 1715 cm⁻¹ (acid C=O); 1620 cm⁻¹ (ketone C=O)Sulfoxide; Acid/ketone differentiation

Crystallographic Studies and Polymorphism

While single-crystal X-ray diffraction (SCXRD) data for rufloxacinsulfoxide is less extensively published than for rufloxacin itself, its hydrochloride salt has been characterized:

  • Crystal System: Typically monoclinic.
  • Unit Cell Parameters: Reported values include a = 14.2 Å, b = 6.8 Å, c = 15.1 Å, β = 115°, Z = 4, space group P2₁/c. These parameters facilitate calculation of density (~1.45 g/cm³) [3].
  • Molecular Packing: The protonated piperazinyl nitrogen forms an ionic bond with chloride. Lattice stabilization involves:
  • O-H···Cl hydrogen bonds (carboxyl to chloride),
  • N⁺-H···Cl interactions,
  • Weak C-H···O and π-π stacking between quinolone rings [6] [8].
  • Polymorphism Screening: Limited studies exist. One report identifies an anhydrous form (Form I) and a monohydrate (Form II). The hydrate shows altered diffraction patterns (e.g., PXRD peak at 8.9° 2θ vs 7.4° for Form I) and lower melting onset (~210°C vs ~245°C for anhydrous form), impacting dissolution kinetics [6]. Process optimization for rufloxacin aspartate highlights the role of crystallization conditions (solvent, cooling rate) in controlling crystal form and quality – principles likely extendable to rufloxacinsulfoxide crystal engineering [6].

Table 3: Solid-State Properties of Rufloxacinsulfoxide Hydrochloride

PropertyAnhydrous Form (I)Monohydrate (Form II)Remarks
Crystal SystemMonoclinicMonoclinicConfirmed by SCXRD/PXRD
Space GroupP2₁/cP2₁/n
Characteristic PXRD Peak (2θ)7.4°, 12.1°, 18.7°8.9°, 11.5°, 20.3°Cu Kα radiation
Melting Onset~245°C (dec.)~210°C (dec.)Decomposition observed
Key H-BondingN⁺-H···Cl, O-H···ClN⁺-H···Cl, O-H···Cl, O-H···OHydrate includes water-carboxyl bonds

Properties

CAS Number

132843-25-5

Product Name

Rufloxacinsulfoxide

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

Molecular Formula

C17H19ClFN3O4S

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C17H18FN3O4S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H

InChI Key

PAVWJLCZUKQTSM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl

Synonyms

ufloxacin sulfoxide
rufloxacinsulfoxide

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.